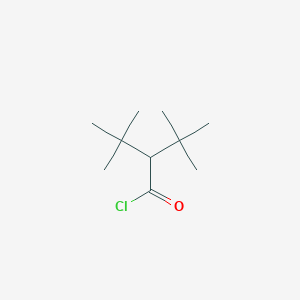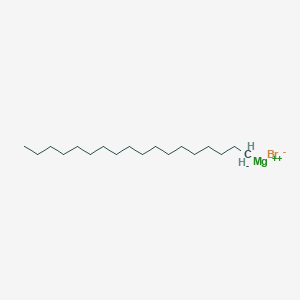![molecular formula C14H15NO3 B6307698 4,4-Dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,3,5-trione CAS No. 2055848-74-1](/img/structure/B6307698.png)
4,4-Dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,3,5-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,3,5-trione is a chemical compound with the CAS Number: 2055848-74-1 . It has a molecular weight of 245.28 and its IUPAC name is ®-4,4-dimethyl-1-(1-phenylethyl)pyrrolidine-2,3,5-trione . The compound is a white solid and is stored at 0-8°C .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains two methyl groups attached to the 4-position of the pyrrolidine ring, and a phenylethyl group attached to the 1-position . The InChI code for this compound is 1S/C14H15NO3/c1-9(10-7-5-4-6-8-10)15-12(17)11(16)14(2,3)13(15)18/h4-9H,1-3H3/t9-/m1/s1 .Physical And Chemical Properties Analysis
This compound is a white solid with a molecular weight of 245.28 . It is stored at 0-8°C .Applications De Recherche Scientifique
Organocatalytic Cycloaddition and Spirooxindole Synthesis
One significant application of derivatives similar to 4,4-Dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,3,5-trione is in the field of organocatalysis and synthesis of spirooxindole structures. For instance, research has demonstrated the use of organocatalytic [3+2] cycloaddition of azomethine ylides with maleimides, resulting in pyrrolidine-fused spirooxindoles. These compounds have shown excellent yields, diastereoselectivity, and enantioselectivity. The absolute configuration of such compounds can be determined through X-ray single crystal structure analysis, and their formation mechanism has been hypothesized to account for the enantioselective results (Zhao et al., 2015).
Microwave-Assisted Synthesis
Another research avenue involves the microwave-assisted synthesis of pyrrolidine-2,3,5-triones. This method, leveraging the cyclocondensation reaction, offers an efficient alternative to conventional thermal heating, providing products in a short reaction time and under mild conditions. The derivatives are synthesized from specific reactions with anilines, yielding compounds with potential in various scientific applications (Vargas et al., 2012).
Synthesis and Properties of Novel Compounds
The compound class of this compound is also a precursor in the synthesis of novel compounds. For instance, studies have been conducted on the synthesis and properties of fluorinated polyamides containing pyridine and sulfone moieties, showcasing their use in creating amorphous polymers with excellent solubility, thermal stability, and mechanical strength. The synthesis involves using specific diamines and conducting low-temperature polycondensation (Liu et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, and H319 , which indicate that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation, respectively. The precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .
Propriétés
IUPAC Name |
4,4-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,3,5-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9(10-7-5-4-6-8-10)15-12(17)11(16)14(2,3)13(15)18/h4-9H,1-3H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNKEVVZJPNQQB-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C(=O)C(C2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C(=O)C(=O)C(C2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

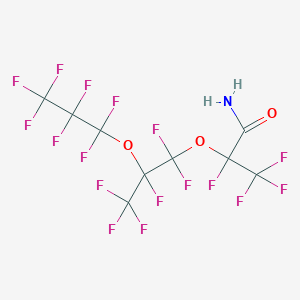
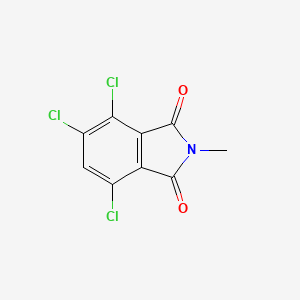

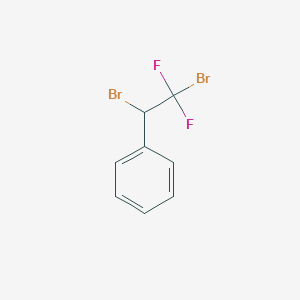
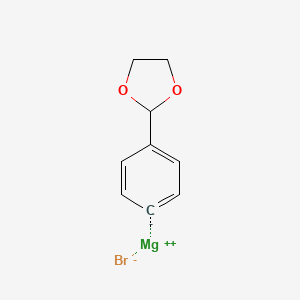

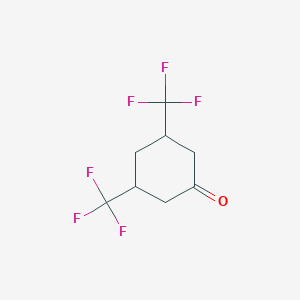
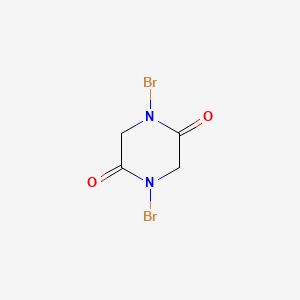
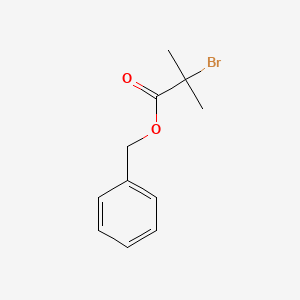
![2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6307677.png)

